molecular formula C9H9FO B3021410 2-(4-Fluorophenyl)propanal CAS No. 2721-15-5

2-(4-Fluorophenyl)propanal

Cat. No. B3021410
CAS RN: 2721-15-5
M. Wt: 152.16 g/mol
InChI Key: AANCPBXTNIZNIJ-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)propanal” is a chemical compound with the molecular formula C9H9FO . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of “2-(4-Fluorophenyl)propanal” involves various chemical reactions. A study has reported the synthesis of a similar compound, “2-(4-fluorophenyl)-4H-chromen-4-one”, using density functional theory (DFT) at B3LYP/6-31G(d,p) basis set . The geometry of the molecules was optimized using the same basis set .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)propanal” has been analyzed using various methods. The compound’s InChI code is “1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3” and its InChI key is "AANCPBXTNIZNIJ-UHFFFAOYSA-N" .


Chemical Reactions Analysis

The chemical reactivity of “2-(4-Fluorophenyl)propanal” has been studied in various reactions. For instance, a study reported the synthesis of “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” using a 'green protocol’ .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)propanal” has a molecular weight of 152.17 . It is a liquid at room temperature and should be stored at temperatures below -10°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Research Chemicals : Research on substances based on the 1,2-diarylethylamine template, including 2-(4-Fluorophenyl)propanal derivatives, has been explored for various clinical applications. These compounds are synthesized and characterized using mass spectrometry, chromatography, and spectroscopy techniques (Dybek et al., 2019).

  • Crystal Structures and Hirshfeld Surface Studies : The crystal structures of 2-(4-Fluorophenyl)propanal derivatives are studied using X-ray diffraction, and Hirshfeld surface analysis is used to quantify intermolecular interactions, providing insights into the physical properties of these compounds (Salian et al., 2018).

Antimicrobial and Antifungal Activity

  • Novel Antimicrobial Compounds : Compounds derived from 2-(4-Fluorophenyl)propanal have been synthesized and evaluated for their antimicrobial properties. This includes exploring their effects against various bacterial strains (Nagamani et al., 2018).

  • Antifungal and Antimicrobial Agents : Research includes studying the antifungal and antimicrobial activities of new fluorophenyl-containing 1,2,4-triazoles, indicating potential applications in developing new antimicrobial and antifungal agents (Бігдан, 2021).

Photophysical and Optical Properties

  • Vibrational Spectroscopy : Investigations into the vibrational spectroscopy of 2-(4-Fluorophenyl)propanal derivatives provide insights into their molecular structure and potential applications in fields such as nonlinear optics and molecular sensing (Panicker et al., 2014).

  • Spectral Behavior in Different Media : The spectral behavior of fluorophenyl derivatives in various solvents is studied, which is crucial for applications in organic photoemitting diodes and understanding solvatokinetic effects (Pannipara et al., 2015).

Pharmaceutical Research

  • Pharmacokinetic Studies : Research includes the pharmacokinetic profiling of compounds such as 3-fluorophenmetrazine, a derivative of 2-(4-Fluorophenyl)propanal, highlighting their potential use in medicinal products and the need for understanding their metabolic pathways (Grumann et al., 2019).

Material Science Applications

  • Photoalignment of Liquid Crystals : Studies explore how derivatives of 2-(4-Fluorophenyl)propanal can be used to promote photoalignment in liquid crystal displays, demonstrating their potential use in electronic display technology (Hegde et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause serious eye irritation and respiratory irritation. Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

2-(4-fluorophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCPBXTNIZNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457861
Record name 2-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189445-63-4
Record name 2-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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